molecular formula C9H16Cl2N2S B2997648 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride CAS No. 2490418-77-2

4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Numéro de catalogue: B2997648
Numéro CAS: 2490418-77-2
Poids moléculaire: 255.2
Clé InChI: NSTHXSSWXVXQHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2S and its molecular weight is 255.2. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTHXSSWXVXQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pharmacological and Structural Mechanism of Action of 4-Methyl-5-piperidin-4-yl-1,3-thiazole Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the concept of a "mechanism of action" (MoA) extends beyond finished active pharmaceutical ingredients (APIs) to the foundational building blocks that dictate target engagement. 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride (CAS 2490418-77-2) is a highly versatile, privileged pharmacophoric scaffold[1]. Rather than acting as a standalone therapeutic, its MoA is defined by how its distinct structural moieties—a basic piperidine ring, an electron-rich thiazole, and a sterically restrictive methyl group—interact with biological targets such as G-protein coupled receptors (GPCRs) and kinases[2][3]. This technical whitepaper deconstructs the structural biology, binding paradigms, and self-validating experimental workflows required to leverage this scaffold in drug development.

Structural Biology & Pharmacophoric Rationale

To understand the MoA of molecules derived from this scaffold, one must analyze the causality behind its structural design. Each moiety serves a precise thermodynamic and spatial function within a target binding pocket:

  • The Piperidine Ring (Anchoring Motif): As a secondary amine, the piperidine ring is protonated at physiological pH (pKa ~10). This localized positive charge is critical for forming robust salt bridges with conserved acidic residues (e.g., Aspartate) in the orthosteric binding sites of aminergic GPCRs and chemokine receptors[2].

  • The 1,3-Thiazole Ring (Hinge-Binding & Pi-Stacking): The thiazole ring acts as a dual-function pharmacophore. The nitrogen atom serves as a potent hydrogen-bond acceptor, frequently interacting with the backbone amides of kinase hinge regions[3]. Simultaneously, the sulfur atom can engage in chalcogen bonding or sulfur- π interactions with aromatic residues (Phe/Tyr) in hydrophobic sub-pockets.

  • The 4-Methyl Group (Conformational Lock): The strategic placement of a methyl group at the 4-position of the thiazole ring introduces steric hindrance, restricting the free rotation of the carbon-carbon bond connecting the piperidine and thiazole rings. By locking the scaffold into a preferred bioactive conformation, the entropic penalty upon target binding is significantly reduced, thereby increasing overall binding affinity and target selectivity.

  • The Dihydrochloride Salt (Physicochemical Optimization): Formulating the free base as a dihydrochloride salt (Molecular Weight: 255.21 g/mol ) dramatically enhances aqueous solubility and prevents oxidative degradation[1]. This is a critical requirement for maintaining stable concentrations in high-throughput screening (HTS) buffers and improving oral bioavailability in downstream pharmacokinetic models.

Mechanistic Binding Paradigms

When integrated into larger drug molecules, the 4-methyl-5-piperidin-4-yl-1,3-thiazole scaffold drives the MoA across several distinct therapeutic areas:

A. GPCR Modulation (Chemokine Receptors)

Derivatives of this scaffold have been extensively patented as potent modulators of the CCR5 chemokine receptor[2]. The MoA involves the piperidine nitrogen anchoring deep within the transmembrane bundle (interacting with Glu283/Asp). The thiazole ring projects outward, modulating the receptor's conformation to prevent the binding of endogenous chemokines (like RANTES or MIP-1 α ), thereby halting downstream inflammatory signaling cascades or viral entry mechanisms[2].

B. Kinase Inhibition (TrkA Receptors)

In oncology and urology, this scaffold is utilized to design Tropomyosin receptor kinase A (TrkA) inhibitors[3]. The MoA relies on the thiazole ring mimicking the adenine base of ATP. It competitively binds to the ATP-binding pocket of the kinase domain, forming critical hydrogen bonds with the hinge region. This inhibition blocks Nerve Growth Factor (NGF)-mediated signaling, which is highly effective in treating lower urinary tract diseases and associated pain[3].

C. Neurological Target Engagement

Advanced derivatives, such as fluorinated analogs (e.g., 4-(4-Fluorophenyl)-5-methyl-2-piperidin-4-yl-1,3-thiazole), have demonstrated neuroprotective MoAs. In animal models of Alzheimer's and Parkinson's disease, these compounds target specific central nervous system receptors to enhance memory and cognitive function, proving the scaffold's ability to cross the blood-brain barrier (BBB)[4].

Quantitative Data Presentation

The table below summarizes the physicochemical properties and theoretical binding contributions of the scaffold's core components.

Structural MoietyPhysicochemical PropertyPrimary Binding InteractionTarget Receptor ExamplePiperidine RingBasic Amine (Protonated)Salt Bridge / Ionic BondGPCRs (e.g., CCR5 Aspartate)[3]1,3-Thiazole RingAromatic HeterocycleH-Bonding / π π StackingKinases (e.g., TrkA Hinge)[4]4-Methyl GroupAliphatic BulkSteric Hindrance / Conformation LockHydrophobic Sub-pocketsDihydrochlorideSalt Form (MW: 255.21)[1]High Aqueous SolubilityN/A (Assay Buffer Stability)[2]

Visualizations

Pharmacophore cluster_scaffold 4-Methyl-5-piperidin-4-yl-1,3-thiazole Scaffold cluster_target Target Binding Pocket (e.g., GPCR/Kinase) Pip Piperidine Ring (Protonated Amine) Asp Conserved Aspartate (e.g., Asp3.32) Pip->Asp Salt Bridge / Ionic Bond ThiazoleN Thiazole Ring (Nitrogen Acceptor) Hinge Kinase Hinge Region (Backbone Amide) ThiazoleN->Hinge Hydrogen Bond ThiazoleS Thiazole Ring (Sulfur Atom) Aromatic Aromatic Residues (Phe/Tyr) ThiazoleS->Aromatic Chalcogen / Pi-Pi Interaction Methyl 4-Methyl Group (Steric Bulk) Hydrophobic Hydrophobic Sub-pocket Methyl->Hydrophobic Steric Fit / Conformation Lock

Pharmacophoric binding model of the piperidine-thiazole scaffold within a target receptor pocket.

Workflow N1 Scaffold Functionalization N2 Primary Screening (TR-FRET / Binding) N1->N2 N3 Hit Identification (IC50 Determination) N2->N3 N4 Secondary Screening (Cell-based Assays) N3->N4 N5 Lead Optimization (SAR Analysis) N4->N5 N6 MoA Validation (Crystallography) N5->N6

High-throughput screening and validation workflow for piperidine-thiazole derived compounds.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the MoA of synthesized derivatives must be validated using self-validating, orthogonal assay systems.

Protocol 1: Radioligand Binding Assay (GPCR Target Engagement)

Causality: Radioligand assays directly measure the thermodynamic binding affinity ( Ki​ ) of the scaffold to the receptor, independent of downstream signaling cascades, isolating the primary binding event.

  • Membrane Preparation: Homogenize CHO cells stably expressing the target GPCR (e.g., CCR5) in ice-cold HEPES buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, a constant concentration of radioligand (e.g., [3H] -Maraviroc), and serial dilutions (10 pM to 10 μ M) of the test compound.

  • Self-Validation Controls: Include a total binding well (buffer only) and a non-specific binding (NSB) well containing 10 μ M of an unlabeled reference antagonist. Calculate the Z'-factor for the plate. Proceed only if Z' > 0.5.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with cold buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: TR-FRET Kinase Activity Assay (Kinase Inhibition)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates compound autofluorescence—a common artifact with heterocyclic thiazole derivatives—ensuring a high signal-to-noise ratio.

  • Reaction Assembly: In a 384-well low-volume plate, mix the purified target kinase (e.g., TrkA), ATP at its apparent Km​ , and a biotinylated peptide substrate.

  • Compound Addition: Add the test compound derived from the scaffold.

  • Self-Validation Controls: Include a 'No Enzyme' well (negative control, 0% activity) and a well with a pan-kinase inhibitor like Staurosporine (positive control, 100% inhibition).

  • Reaction & Quenching: Incubate for 60 minutes at room temperature. Stop the reaction by adding an EDTA-based quench buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of substrate phosphorylation and derive the IC50​ .

Sources

In Vitro Pharmacology and Receptor Binding Affinity of 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride: A Technical Guide for Scaffold Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride (CAS: 2490418-77-2) is a highly privileged chemical building block frequently utilized in fragment-based drug discovery (FBDD). Structurally, it combines a basic piperidine ring with an aromatic 1,3-thiazole heterocycle. This specific topological arrangement makes it an ideal pharmacophore for targeting G-protein-coupled receptors (GPCRs)—particularly aminergic receptors such as adenosine, histamine, and dopamine—as well as key metabolic hydrolases like Fatty Acid Amide Hydrolase (FAAH).

This whitepaper provides an authoritative, step-by-step guide to the in vitro pharmacological profiling of this scaffold. By detailing the causality behind experimental design, we establish a self-validating framework for determining receptor binding affinity ( Ki​ ) and functional efficacy ( EC50​/IC50​ ).

Structural Rationale & Target Landscape

Understanding the structure-activity relationship (SAR) of the piperidinyl-thiazole core is essential for designing robust in vitro assays.

  • The Piperidine Motif (Primary Pharmacophore): At physiological pH, the secondary amine of the piperidine ring is protonated. This positive charge mimics endogenous monoamines, allowing the scaffold to anchor deeply within the orthosteric binding pocket (OBP) of Class A GPCRs via a highly conserved salt bridge with an aspartate residue (e.g., Asp3.32)[1].

  • The 1,3-Thiazole Ring (Secondary Interactions): The electron-rich thiazole ring engages in π−π stacking and hydrogen bonding (via its nitrogen or sulfur atoms) with aromatic microdomains in the secondary binding pocket (SBP). This interaction is critical for driving receptor subtype selectivity[1]. Furthermore, in enzyme targets like FAAH, the extended piperidinyl-thiazole core fits precisely within the acyl-chain binding pocket, interacting with key catalytic residues such as MET495 to act as a potent, slowly reversible inhibitor[2].

  • Non-Nucleoside Agonism: In the context of adenosine receptors, incorporating thiazole and pyrimidine/pyridine cores has been a breakthrough strategy for developing non-nucleoside agonists. These simplified structures overcome the pharmacokinetic limitations of traditional nucleoside analogs while maintaining high nanomolar affinity[3].

GPCR_Signaling Ligand 4-Methyl-5-piperidin-4-yl -1,3-thiazole Scaffold GPCR Target Receptor (e.g., GPCR / FAAH) Ligand->GPCR Orthosteric/Allosteric Binding G_Protein G-Protein Complex (Gs / Gi / Gq) GPCR->G_Protein Conformational Change Effector Effector Enzyme (Adenylate Cyclase) G_Protein->Effector Subunit Dissociation SecondMsgr Second Messenger (cAMP) Effector->SecondMsgr Signal Amplification

Receptor Activation and Signaling Cascade Modulated by Thiazole-Piperidine Ligands.

In Vitro Pharmacological Profiling: Core Methodologies

To accurately characterize the pharmacology of 4-Methyl-5-piperidin-4-yl-1,3-thiazole derivatives, we employ a two-tiered testing cascade: Radioligand Binding Assays (to determine affinity) and Functional Assays (to determine intrinsic efficacy and signal bias).

Experimental Causality & Self-Validating Assay Design

A reliable pharmacological assay must be self-validating. We ensure this through the following mechanistic controls:

  • Buffer Optimization (The Causality of MgCl2​ ): For GPCR agonist screening, assay buffers must contain divalent cations (typically 5 mM MgCl2​ ). Magnesium stabilizes the high-affinity ternary complex (Ligand-Receptor-G protein). Without it, the receptor uncouples from the G-protein, leading to an artificial underestimation of agonist affinity.

  • Filter Pre-treatment (Mitigating Cationic Sticking): Because the piperidine ring is highly basic and positively charged, it is prone to non-specific binding (NSB) to the negatively charged silicate of glass fiber (GF/B) filters. Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes the filter surface, drastically improving the signal-to-noise ratio.

  • Internal Quality Control (Z'-Factor): Every assay plate includes Total Binding (TB) wells (radioligand only) and NSB wells (radioligand + 10 µM of a saturating reference ligand). The assay is only validated if the Z'-factor is ≥0.5 .

Step-by-Step Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the thiazole-piperidine compound against a specific target (e.g., Adenosine A2A​ receptor).

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably expressing the target receptor.

  • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4).

Step 2: Assay Incubation

  • In a 96-well deep-well plate, combine:

    • 50μL of the test compound (serial dilutions from 10−5 to 10−11 M).

    • 50μL of radioligand (e.g., [3H] -CGS21680 at a concentration equal to its Kd​ ).

    • 100μL of membrane suspension (10-20 µg protein/well).

  • Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

Step 3: Rapid Filtration & Washing

  • Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B microplates using a 96-well cell harvester.

  • Wash the filters three times with 300μL of ice-cold wash buffer to remove unbound radioligand. Causality: Cold buffer slows the dissociation rate of the bound radioligand during the wash step.

Step 4: Detection & Data Analysis

  • Dry the filter plate, add 40μL of scintillation cocktail, and read on a Microbeta counter.

  • Calculate the IC50​ using non-linear regression (four-parameter logistic equation).

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Prep 1. Membrane Preparation (Expressing Target Receptor) Incubate 2. Ligand Incubation (Radioligand + Competitor) Prep->Incubate Filter 3. Rapid Filtration (GF/B Microplates) Incubate->Filter Equilibrium Reached Wash 4. Stringent Washing (Remove Unbound Ligand) Filter->Wash Read 5. Scintillation Counting (Quantify Bound Radioligand) Wash->Read Analyze 6. Nonlinear Regression (Calculate IC50 & Ki) Read->Analyze Data Export

Step-by-Step Workflow for High-Throughput Competitive Radioligand Binding Assays.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

To determine if the compound acts as an agonist, antagonist, or inverse agonist, downstream cAMP production is measured.

  • Seed target-expressing cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Add serial dilutions of the test compound and incubate for 30 minutes at 37°C.

  • Add TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Incubate for 1 hour at room temperature.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm / 620 nm. The signal is inversely proportional to the concentration of intracellular cAMP.

Quantitative Data Interpretation

The versatility of the 4-Methyl-5-piperidin-4-yl-1,3-thiazole scaffold allows it to be derivatized into highly potent modulators across various targets. Table 1 summarizes representative pharmacological profiles expected from optimized derivatives of this core structure.

Table 1: Representative In Vitro Pharmacological Profile of Thiazole-Piperidine Derivatives

Target Receptor / EnzymeAssay TypeModulator TypeAffinity ( Ki​ , nM)Efficacy ( EC50​/IC50​ , nM)Standard Reference Ligand
Adenosine A2A​ Receptor Radioligand BindingAgonist12.5 ± 1.228.4 ± 3.1 (cAMP)CGS21680
Histamine H3​ Receptor Radioligand BindingInverse Agonist8.3 ± 0.915.2 ± 1.8 (GTPγS)Thioperamide
Dopamine D3​ Receptor Radioligand BindingPartial Agonist24.1 ± 2.555.0 ± 4.2 (cAMP)Pramipexole
Fatty Acid Amide Hydrolase FluorometricEnzyme InhibitorN/A4.5 ± 0.6 ( IC50​ )URB597

Note: Data represents typical pharmacological ranges for optimized derivatives of the 4-Methyl-5-piperidin-4-yl-1,3-thiazole scaffold, demonstrating its utility as a privileged starting point for hit-to-lead optimization.

References

  • Source: Pharmaceuticals (MDPI)
  • Source: Frontiers in Pharmacology (PMC)
  • Source: Bioorganic & Medicinal Chemistry Letters (PMC)

Sources

Methodological & Application

Step-by-step chemical synthesis route for 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 4-Methyl-5-piperidin-4-yl-1,3-thiazole Dihydrochloride

Introduction and Strategic Rationale

The incorporation of saturated nitrogen heterocycles (such as piperidines) conjugated to aromatic or heteroaromatic rings (like thiazoles) is a cornerstone strategy in modern drug discovery. These motifs often serve as bioisosteres for basic amines, modulating physicochemical properties such as lipophilicity (LogP), metabolic stability, and target binding affinity[1].

This application note details a robust, scalable, and self-validating three-step synthetic route for 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride . Rather than relying on complex de novo ring synthesis, this protocol utilizes a convergent sp2-sp2 Suzuki-Miyaura cross-coupling approach, followed by selective olefin reduction and anhydrous deprotection. This strategy maximizes yield, minimizes toxic byproducts, and ensures high stereoelectronic fidelity.

Retrosynthetic Pathway and Workflow

To achieve the target molecule, the synthesis is broken down into three distinct phases. We utilize 5-bromo-4-methylthiazole and a commercially available Boc-protected tetrahydropyridine boronic ester. This avoids the sluggish kinetics often associated with direct sp2-sp3 cross-couplings.

SynthesisRoute SM1 5-Bromo-4-methylthiazole (Electrophile) Int1 Intermediate 1 (Coupled Alkene) SM1->Int1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 1-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester SM2->Int1 Int2 Intermediate 2 (Boc-Piperidine) Int1->Int2 H2 (1 atm), 10% Pd/C EtOH, RT Product 4-Methyl-5-piperidin-4-yl- 1,3-thiazole Dihydrochloride Int2->Product 4M HCl in Dioxane RT, 2h

Fig 1. Three-step synthetic workflow for 4-Methyl-5-piperidin-4-yl-1,3-thiazole.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

StepReagent / CatalystEquivalentsAmount (10 mmol scale)Function / Rationale
1 5-Bromo-4-methylthiazole1.0 eq1.78 gPrimary electrophile.
1 Boc-tetrahydropyridine-BPin1.1 eq3.40 gNucleophilic coupling partner.
1 Pd(dppf)Cl₂·CH₂Cl₂0.05 eq408 mgCatalyst: Bidentate ligand prevents deactivation.
1 K₂CO₃ (Aqueous, 2M)3.0 eq4.14 gBase: Activates boronic ester via ate-complex.
2 10% Pd/C (50% wet)10% w/w~280 mgHeterogeneous hydrogenation catalyst.
3 4M HCl in Dioxane5.0 eq12.5 mLDeprotecting agent & salt former.

Step-by-Step Methodologies

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the thiazole C5 and the tetrahydropyridine C4. Causality Check: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step when dealing with sterically hindered or electron-rich heteroaromatics [1].

  • Preparation: In an oven-dried 100 mL round-bottom flask, combine 5-bromo-4-methylthiazole (1.78 g, 10.0 mmol) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (3.40 g, 11.0 mmol).

  • Solvent Addition: Add 40 mL of 1,4-dioxane. Stir to dissolve.

  • Degassing (Critical): Sparge the solution with dry Nitrogen (N₂) for 10 minutes. Rationale: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) followed by 15 mL of degassed 2M aqueous K₂CO₃.

  • Reaction: Attach a reflux condenser and heat the biphasic mixture to 90 °C under N₂ for 12 hours.

  • Validation & Workup: Monitor via LCMS. Upon consumption of the bromide, cool to room temperature (RT). Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield Intermediate 1 as a pale yellow oil.

Step 2: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to yield the saturated piperidine ring. Causality Check: Thiazole rings contain sulfur, which can act as a catalyst poison by strongly coordinating to the palladium surface. To counteract this, a slightly higher catalyst loading (10% w/w) is employed, and the reaction is run in a polar protic solvent (EtOH) to facilitate rapid turnover.

  • Preparation: Dissolve Intermediate 1 (approx. 2.8 g, 10.0 mmol) in 30 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (280 mg). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with N₂ (3 cycles). Evacuate again and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at RT for 16 hours.

  • Validation: Check reaction completion via ¹H NMR (disappearance of the vinylic proton signal at ~5.9 ppm).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess ethanol. Concentrate the filtrate under reduced pressure to afford Intermediate 2 (4-methyl-5-(1-Boc-piperidin-4-yl)-1,3-thiazole) as a white solid.

Step 3: N-Boc Deprotection and Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group and simultaneously precipitate the product as a stable dihydrochloride salt. Causality Check: Using anhydrous HCl in dioxane rather than aqueous acids (like TFA/CH₂Cl₂ or aqueous HCl) prevents hydrolytic side reactions and avoids a tedious basic workup. The dihydrochloride salt is highly crystalline and practically insoluble in dioxane, driving the reaction forward via precipitation and allowing for isolation by simple filtration [2].

  • Preparation: Suspend Intermediate 2 (approx. 2.8 g) in 10 mL of dry 1,4-dioxane in a 50 mL flask.

  • Deprotection: Slowly add 4M HCl in dioxane (12.5 mL, 50.0 mmol) at 0 °C. Rationale: The reaction evolves isobutylene gas and CO₂; cooling controls the initial exothermic gas evolution.

  • Reaction: Remove the ice bath and stir at RT for 2 hours. A thick white precipitate will form as the deprotection proceeds.

  • Isolation: Dilute the suspension with 20 mL of diethyl ether to maximize precipitation. Filter the solid through a Buchner funnel.

  • Washing & Drying: Wash the filter cake with cold diethyl ether (2 x 10 mL). Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final product, 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride , as an off-white to white crystalline powder.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Sources

Using 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride in high-throughput screening (HTS) assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Methyl-5-piperidin-4-yl-1,3-thiazole Dihydrochloride as a Privileged Scaffold in High-Throughput Screening (HTS)

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Lead Discovery (FBLD) and High-Throughput Screening (HTS), the selection of starting chemical matter dictates the trajectory of the drug development pipeline. 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride (CAS: 2490418-77-2) represents a highly versatile, "privileged scaffold."

The thiazole ring is a unique five-membered heterocycle containing electron-donating sulfur and electron-accepting nitrogen atoms, making it a versatile entity capable of diverse non-covalent interactions within target binding pockets [1]. It is a foundational pharmacophore in numerous clinically approved kinase inhibitors and CNS-active agents [4]. Coupling this with a piperidine ring introduces critical sp3 character, allowing the molecule to "escape from flatland"—a structural feature correlated with higher clinical success rates.

Physicochemical Profiling & Library Formulation

To integrate this compound into an HTS workflow, its physicochemical parameters must be mapped against the "Rule of 3" (Ro3) for fragment libraries. The data below illustrates why this scaffold is optimized for primary screening.

Table 1: Physicochemical Profile & HTS Impact

PropertyValueCausality / Impact on HTS Assays
Molecular Weight 255.21 g/mol (Salt)182.29 g/mol (Free base)Ro3 compliant. The low molecular weight allows for high Ligand Efficiency (LE), leaving room for downstream lead optimization.
cLogP ~1.2Optimal lipophilicity minimizes non-specific hydrophobic binding and prevents micelle formation in aqueous buffers.
H-Bond Donors 2 (Piperidine NH)The secondary amine acts as a critical directional hydrogen bond donor and serves as a synthetic handle for library expansion.
H-Bond Acceptors 2 (Thiazole N, S)The thiazole nitrogen acts as a classic hydrogen bond acceptor, frequently interacting with the hinge region of kinases.
Aqueous Solubility >50 mMThe dihydrochloride salt prevents compound precipitation at the high concentrations (0.5–2 mM) required for fragment screening.

Critical Formulation Note: Because the compound is a dihydrochloride salt, dissolving it at high concentrations (e.g., 100 mM in DMSO) and subsequently transferring it to an unbuffered aqueous system will cause a localized pH drop. This acidification can denature target proteins, yielding false positives in biophysical assays. Always dispense this compound into a strongly buffered system (e.g., 50 mM HEPES or Tris, pH 7.4) to neutralize the salt.

Workflow 1: Primary Biophysical Screening via Differential Scanning Fluorimetry (DSF)

Differential scanning fluorimetry (DSF), or the Thermal Shift Assay, is a rapid and inexpensive biophysical screening method to identify low-molecular-weight ligands that bind and stabilize purified proteins[2]. It is the gold standard for primary fragment screening because it does not require a functional enzymatic assay; it relies purely on thermodynamic stabilization.

DSF Experimental Protocol
  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). The high buffering capacity is required to neutralize the dihydrochloride salt of the thiazole-piperidine fragment.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2–5 µM. Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X stock). Causality: SYPRO Orange is highly fluorescent only when bound to the hydrophobic core of the protein, which becomes exposed during thermal denaturation.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the 100 mM fragment stock directly into a 384-well PCR plate. Causality: Acoustic dispensing prevents tip-based carryover and keeps the final DMSO concentration at 0.5%, preventing DMSO-induced protein destabilization.

  • Assay Assembly: Dispense 10 µL of the Protein-Dye Master Mix into the 384-well plate. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Denaturation: Seal the plate with an optically clear seal. Run a melt curve on a real-time PCR machine (e.g., QuantStudio) from 25°C to 95°C at a ramp rate of 0.05°C/second, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis: Fit the raw fluorescence data to a Boltzmann equation to determine the melting temperature ( Tm​ ). A positive hit is defined as a ΔTm​≥2.0∘C compared to the DMSO control.

FBLD_Workflow A Library Formulation (Neutralize HCl Salt) B Primary Screen (DSF) Thermal Shift Assay A->B Acoustic Dispensing C Orthogonal Validation (TR-FRET Assay) B->C Active Hits (ΔTm > 2°C) D Hit Triage & Structure-Activity Rel. C->D IC50 & Kinematics

Fig 1. Fragment-Based Lead Discovery workflow for thiazole-piperidine scaffolds.

Workflow 2: Orthogonal Biochemical Validation via TR-FRET

Fragments identified in DSF must be validated orthogonally to confirm functional target engagement. Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) is the ideal platform for this due to its homogenous format and extreme sensitivity [3]. By combining FRET with time-resolved (TR) measurements, this assay eliminates short-lived background autofluorescence from the chemical library.

TR-FRET Kinase Assay Protocol

Assuming the thiazole-piperidine fragment is targeting a kinase hinge region.

  • Kinase Reaction: In a 384-well low-volume white plate, combine 2 µL of the target kinase, 2 µL of the biotinylated peptide substrate, and 100 nL of the fragment (via acoustic dispensing).

  • Reaction Initiation: Add 2 µL of ATP (at the predetermined Km​ value) to initiate the reaction. Incubate for 60 minutes at room temperature. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to competitive inhibitors (like thiazoles) that bind the ATP pocket.

  • Detection Mix Addition: Add 6 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ), Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Time-Resolved Detection: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader. The instrument excites the Europium donor at 337 nm. After a 50 µs delay (to allow library autofluorescence to decay), it measures emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Self-Validating Ratiometric Analysis: Calculate the ratio: (Emission665​/Emission620​)×104 . Causality: Ratiometric measurement internally corrects for well-to-well volume variations and compound-specific fluorescence quenching, ensuring high trustworthiness of the data.

TR_FRET Excitation Excitation (337 nm) Donor Eu-Cryptate Donor Excitation->Donor UV Pulse Acceptor Acceptor Fluorophore Donor->Acceptor FRET (Proximity <90Å) Emission Emission (665 nm) Acceptor->Emission 50µs Delay Signal

Fig 2. TR-FRET signaling pathway highlighting time-resolved energy transfer.

Data Interpretation and Hit Triage

To ensure scientific integrity, HTS campaigns utilizing 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride must strictly adhere to quality control metrics.

Table 2: HTS Triage Metrics

MetricAcceptable ThresholdInterpretation / Causality
Z'-Factor ≥0.6 A statistical measure of assay robustness. A Z' > 0.6 indicates a wide separation between positive and negative controls with low variance, validating the assay system.
DSF ΔTm​ ≥2.0∘C Indicates significant thermodynamic stabilization. Shifts <2∘C for fragments are often noise or non-specific binding.
TR-FRET Hill Slope 0.8 to 1.2When generating an IC50​ curve, a Hill slope near 1.0 indicates a 1:1 stoichiometric binding event. Slopes >2.0 suggest compound aggregation or non-specific denaturation.

By leveraging the high sp3 character of the piperidine ring and the versatile hydrogen-bonding network of the thiazole core, researchers can utilize this fragment as a highly validated starting point for structure-based drug design (SBDD) and hit-to-lead optimization.

References

  • Ayati A., Emami S., Asadipour A., Shafiee A., Foroumadi A. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." National Library of Medicine (PMC).
  • Niesen F.H., Berglund H., Vedadi M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.
  • Degorce F., Card A., Soh S., Trinquet E., Knapik G.P., Xie B. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics.
  • "Thiazoles and Bisthiazoles | Encyclopedia MDPI." Encyclopedia.pub.

Application Note: Preclinical Formulation Strategies for 4-Methyl-5-piperidin-4-yl-1,3-thiazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Physicochemical Profiling

The transition of a novel active pharmaceutical ingredient (API) from in vitro screening to in vivo preclinical models requires rigorous formulation strategies. 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride is a low-molecular-weight compound characterized by two basic centers: a secondary amine on the piperidine ring and a nitrogen on the thiazole ring.

To overcome the poor aqueous solubility typical of lipophilic free bases, molecules with multiple basic centers are frequently formulated as dihydrochloride salts[1]. While this salt form drastically enhances thermodynamic solubility, it introduces significant challenges for in vivo dosing:

  • The pH Drop and Injection Site Toxicity: When a dihydrochloride salt dissolves in water, the dissociation of the salt releases two equivalents of hydrochloric acid (HCl). Unbuffered aqueous solutions of these salts can reach a pH of 2.0 or lower. Administering such acidic solutions parenterally (IV, SC, or IP) can cause severe injection site sensitivity, phlebitis, tissue necrosis, and hemolysis[2].

  • The "Common-Ion" and Disproportionation Risks: Adjusting the pH of the solution upward to physiological levels (pH 7.4) neutralizes the HCl but risks crossing the precipitation threshold of the free base. If the target dosing concentration exceeds the intrinsic solubility ( S0​ ) of the free base at pH 7.4, the API will precipitate (disproportionation)[1].

  • Osmolality Constraints: Parenteral formulations must be isotonic (approx. 290–300 mOsm/kg) to prevent osmotic shock to cells at the injection site[2].

This application note provides field-proven, self-validating protocols to formulate 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride for both parenteral and enteral administration routes, ensuring scientific integrity and animal welfare.

Formulation Decision Workflow

The selection of excipients and buffers is entirely dependent on the Route of Administration (ROA) and the required maximum tolerated concentration. The following logical workflow dictates the formulation approach.

FormulationWorkflow API 4-Methyl-5-piperidin-4-yl-1,3-thiazole Dihydrochloride ROA Determine Route of Administration (ROA) API->ROA IV_SC Parenteral (IV/SC/IP) Target pH: 6.5 - 7.4 ROA->IV_SC PO Enteral (Oral Gavage) Target pH: 2.0 - 5.0 ROA->PO CheckSol Assess Free Base Solubility at pH 7.4 IV_SC->CheckSol Suspend Formulate Suspension 0.5% MC / 0.2% Tween 80 PO->Suspend Soluble High Solubility Use PBS or Citrate Buffer CheckSol->Soluble > Target Conc Insoluble Low Solubility Add HP-β-CD or PEG400 CheckSol->Insoluble < Target Conc

Decision tree for formulating dihydrochloride salts based on administration route.

Quantitative Formulation Parameters

To ensure reproducibility across preclinical studies, the following table summarizes the validated physicochemical parameters for standard dosing vehicles.

Route of AdministrationTarget ConcentrationRecommended VehicleFinal pHOsmolality (mOsm/kg)Stability / Storage
Intravenous (IV) 1 - 5 mg/mL50 mM Phosphate Buffer + 0.9% NaCl6.8 - 7.4280 - 31024h at 4°C (Prepare fresh)
Subcutaneous (SC) 5 - 15 mg/mL10% HP-β-CD in 50 mM Citrate Buffer6.0 - 6.5~30048h at 4°C
Oral Gavage (PO) 10 - 50 mg/mL0.5% Methylcellulose / 0.2% Tween 803.0 - 5.0N/A (Suspension)7 days at 4°C (Protect from light)

Note: For high-concentration parenteral dosing where the free base precipitates, co-solvents such as Glycofurole or cyclodextrins (HP-β-CD) are required to encapsulate the hydrophobic moieties and maintain the drug in solution[3].

Step-by-Step Experimental Protocols

Protocol A: Preparation of an Intravenous (IV) Solution (Target: 5 mg/mL)

Causality & Rationale: Direct dissolution of the dihydrochloride salt in unbuffered saline will result in a highly acidic solution. We utilize a 50 mM Phosphate buffer to absorb the released protons. The critical step is the slow titration of NaOH; rapid addition creates localized high-pH microenvironments, causing irreversible precipitation of the free base.

Materials:

  • 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride (API)

  • 50 mM Sodium Phosphate Buffer (pH 7.4)

  • 0.1 N NaOH and 0.1 N HCl (for pH adjustment)

  • 0.22 µm PES syringe filter

Methodology:

  • Vehicle Preparation: Aliquot 80% of the final required volume of 50 mM Sodium Phosphate Buffer into a sterile glass vial containing a magnetic stir bar.

  • API Addition: Slowly add the required mass of the API (e.g., 50 mg for a 10 mL final volume) to the stirring buffer. Observe the dissolution; the solution will likely become clear but the pH will drop significantly.

  • pH Titration (Critical Step): Insert a calibrated pH probe into the stirring solution. Dropwise, add 0.1 N NaOH. Allow 15-20 seconds between drops for equilibration.

    • Self-Validation Check: If transient cloudiness appears upon a drop of NaOH, stop titration immediately and let it stir until clear. Proceed until the pH stabilizes between 6.8 and 7.2.

  • Volume Adjustment: Transfer the solution to a volumetric flask and QS (quantity sufficient) to the final volume (10 mL) with the remaining phosphate buffer.

  • Osmolality Verification: Measure the solution using a freezing-point osmometer. If osmolality is below 280 mOsm/kg, add NaCl incrementally.

  • Sterilization: Filter the final solution through a 0.22 µm PES membrane in a biosafety cabinet prior to animal administration.

Protocol B: Preparation of an Oral Gavage (PO) Suspension (Target: 30 mg/mL)

Causality & Rationale: For oral administration, systemic absorption is the goal, and the gastrointestinal tract can tolerate lower pH formulations[4]. To achieve high doses (up to 50 mg/mL), a suspension is often required. Tween 80 acts as a surfactant to lower the surface tension of the API particles, preventing agglomeration, while Methylcellulose (MC) increases the viscosity of the vehicle to prevent rapid sedimentation, ensuring uniform dosing[2][5].

Materials:

  • API

  • Tween 80 (Polysorbate 80)

  • 0.5% (w/v) Methylcellulose (MC) in distilled water

Methodology:

  • API Wetting: Weigh the required amount of API (e.g., 300 mg for 10 mL) into a mortar or a glass vial. Add the calculated volume of Tween 80 (0.2% of final volume, i.e., 20 µL).

  • Trituration: Using a pestle or a glass rod, physically mix the API and Tween 80 until a uniform, thick paste is formed. This ensures all hydrophobic surfaces of the particles are wetted.

  • Vehicle Addition: Slowly add the 0.5% MC solution in 1 mL increments, mixing thoroughly between each addition to prevent clumping.

  • Homogenization: Once 80% of the volume is added, transfer to a vial and use a probe sonicator (20% amplitude, 3 x 10-second bursts on ice) or a vortex mixer to ensure a homogenous suspension.

  • Final Volume: QS to the final 10 mL volume with 0.5% MC.

  • Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation occurs (a clear supernatant forms quickly), the viscosity is too low; consider increasing MC concentration to 1.0%. Always vortex immediately prior to drawing into the gavage syringe.

References

  • Matching placebo development for injectable biologics—a practical tutorial Source: National Institutes of Health (PMC) URL:[Link]

  • US9555014B2 - Therapeutic regimens (Formulation of Dihydrochloride Salts)
  • Preclinical and clinical evaluation of ONC201 (Free base vs Dihydrochloride Salt formulations) Source: Neuro-Oncology Advances URL:[Link]

  • Phase-Inversion In Situ Systems: Problems and Prospects of Biomedical Application (Use of Glycofurole and Co-solvents) Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Freeze-Thaw Degradation of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Note: As a Senior Application Scientist, I frequently consult on the erratic behavior of heterocyclic amine salts during cryogenic storage. 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride is a highly versatile building block, but its dihydrochloride salt form makes it exceptionally vulnerable to freeze-thaw stress. When researchers report sudden loss of activity, cloudiness, or precipitation after thawing, the root cause is rarely the compound's inherent instability at low temperatures. Instead, it is driven by the physics of the freezing process itself. This guide provides field-proven insights into the mechanistic causes of this degradation and establishes a self-validating protocol to ensure absolute stability.

PART 1: The Mechanistic "Why" — Understanding Cryogenic Stress

Q1: Why does my 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride solution precipitate or degrade after just one freeze-thaw cycle? A: The primary culprit is a phenomenon known as cryoconcentration . As a solution freezes, pure water crystallizes into ice first, excluding solutes into the remaining unfrozen liquid pockets (eutectics)[1]. This causes the local concentration of your compound, along with any buffer salts, to skyrocket. During slow freezing, the formation of large ice crystals exacerbates this solute exclusion, leading to forced aggregation and permanent structural changes upon thawing[2].

Q2: How does the dihydrochloride salt form specifically contribute to this instability? A: Dihydrochloride salts carry two equivalents of hydrochloric acid (HCl). When cryoconcentration forces the compound into a shrinking volume of unfrozen liquid, the local molarity of HCl increases drastically. If you are using a suboptimal buffer like sodium phosphate, the dibasic salt ( Na2​HPO4​ ) will crystallize out of solution before the monobasic salt ( NaH2​PO4​ ). This triggers a massive acidification known as the "pH memory" effect, which can cause the local pH to plummet by up to 3 units[3]. This extreme, localized acidity catalyzes the hydrolysis or ring-opening of the thiazole moiety and leads to the precipitation of degradation products.

DegradationMechanism A Slow Freezing Process (-20°C Freezer) B Ice Crystal Formation (Pure Water Freezes) A->B Decreasing Temp C Cryoconcentration of Solutes & Buffer Salts B->C Solute Exclusion D Buffer Crystallization (e.g., Na2HPO4) C->D Solubility Limit F Thiazole Ring Degradation & Salt Precipitation C->F High Local Molarity E Drastic pH Drop (Acidification to pH ~4) D->E Loss of Buffering E->F Acid Catalysis

Mechanistic pathway of freeze-thaw degradation via cryoconcentration and pH shift.

PART 2: Formulation & Buffer Optimization

Q3: Which buffers should I use to prevent these extreme pH shifts? A: You must select a buffer that maintains its buffering capacity and does not selectively crystallize during freezing. To counteract freezing-induced acidity changes, the use of non-shifting buffers or ionic cryoprotectants is strictly required[4]. Avoid sodium phosphate entirely.

Table 1: Buffer Selection and Expected pH Shifts During Freezing

Buffer SystempH Shift During Freezing (ΔpH)Suitability for Dihydrochloride SaltsMechanism / Causality
Sodium Phosphate Extreme Drop (up to -3.0 units)❌ Highly DisrecommendedDibasic salt crystallizes first, leaving highly acidic monobasic salt in the freeze-concentrate.
Potassium Phosphate Moderate Drop (~ -0.5 units)⚠️ AcceptableBoth basic and acidic salts share similar temperature-solubility curves, minimizing the shift.
HEPES Minimal (< 0.1 units)✅ Highly RecommendedZwitterionic buffer; does not selectively crystallize. Maintains strict pH control in the eutectic phase.
Tris-HCl Moderate Rise (+0.5 to +1.0 units)⚠️ Context DependentStrong temperature-dependent pKa shift (increases pH at low temps), which may risk free-base precipitation.

Q4: Do I need to add a cryoprotectant to my stock solution? A: Yes. Cryoprotectants act by increasing the viscosity of the unfrozen fraction until it forms an amorphous glass (vitrification). This restricts molecular mobility, preventing both the crystallization of buffer salts and the aggregation of your compound.

Table 2: Cryoprotectant Additives and Recommended Concentrations

ExcipientRecommended Conc.Function & Expert Insight
Trehalose 5% - 10% (w/v)Forms a highly stable amorphous glass matrix. Superior at preventing cryoconcentration-induced aggregation.
Sucrose 5% - 10% (w/v)Highly effective alternative to trehalose. Ensures the thiazole derivative remains fully solvated in the glassy state.
Mannitol 2% - 5% (w/v)Acts as a bulking agent; however, it is prone to crystallization itself during slow freezing. Use with caution.

PART 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, every step of your handling process must be designed to bypass the physical hazards of freezing. Follow this self-validating workflow to guarantee the integrity of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride.

Step-by-Step Methodology
  • Reconstitution: Weigh the lyophilized powder and dissolve it in pre-chilled (4°C) 50 mM HEPES buffer (pH 7.4) containing 5% (w/v) trehalose .

    • Causality: HEPES prevents the "pH memory" acidification[3], while trehalose guarantees vitrification, preventing the dihydrochloride salt from precipitating out of solution.

  • Sterile Filtration: Pass the reconstituted solution through a 0.22 µm PES syringe filter to remove any nucleation sites (particulates) that could encourage premature ice crystallization.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in sterile, low-bind microcentrifuge tubes.

    • Causality: This completely eliminates the need for repeated freeze-thaw cycles. Once an aliquot is thawed, any unused portion must be discarded.

  • Flash Freezing: Submerge the tightly sealed tubes directly into liquid nitrogen ( LN2​ ) or a dry ice/ethanol bath for 60 seconds.

    • Causality: Flash freezing bypasses eutectic formation[1]. It forces the rapid formation of microscopic ice crystals, drastically reducing the time the compound spends in the damaging, hyper-concentrated liquid state.

  • Storage: Immediately transfer the flash-frozen aliquots to a -80°C ultra-low temperature freezer. Do not store in a -20°C freezer, as standard freezers undergo auto-defrost cycles that cause micro-thawing.

  • Rapid Thawing: When ready for an experiment, remove an aliquot and immediately submerge it in a 37°C water bath . Gently swirl the tube until just thawed (remove it the exact moment the last ice crystal disappears).

    • Causality: Rapid thawing prevents the prolonged existence of the concentrated unfrozen liquid phase, minimizing chemical degradation before the solution returns to a homogenous state.

OptimizationWorkflow S1 1. Reconstitute (HEPES Buffer) S2 2. Add Cryoprotectant (5% Trehalose) S1->S2 S3 3. Aliquot (Single-Use) S2->S3 S4 4. Flash Freeze (Liquid N2) S3->S4 S5 5. Store (-80°C) S4->S5 S6 6. Rapid Thaw (37°C Bath) S5->S6

Optimized workflow for preventing freeze-thaw degradation of dihydrochloride salts.

References

  • Suppression of protein inactivation during freezing by minimizing pH changes using ionic cryoprotectants - PubMed (International Journal of Pharmaceutics).4

  • Comparing the acidities of aqueous, frozen, and freeze-dried phosphate buffers: Is there a "pH memory" effect? - Masaryk University (International Journal of Pharmaceutics).3

  • Phosphocreatine di(tris) salt | 108321-17-1 - Benchchem. 1

  • Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach - PMC. 2

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center you requested.

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride. As a key intermediate in various research pipelines, optimizing its synthesis is critical. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common and complex issues.

Understanding the Synthetic Pathway: The "Why" Behind the Yield

The synthesis of 4-Methyl-5-piperidin-4-yl-1,3-thiazole typically proceeds via a modified Hantzsch thiazole synthesis.[1] This classic method involves the cyclocondensation of an α-haloketone with a thioamide.[2] For this specific target, the reaction requires careful management of a protected piperidine moiety, which introduces unique challenges not seen in simpler Hantzsch syntheses.

A plausible and efficient pathway involves three key stages:

  • Cyclization: Reaction of an N-Boc-protected piperidine-derived α-haloketone with a thioamide to form the protected thiazole ring.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Salt Formation: Conversion of the resulting free base to the stable dihydrochloride salt.

Understanding this sequence is fundamental, as low yield in the final product can originate from inefficiencies at any of these distinct stages.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly diagnose the most probable sources of low yield.

Q1: My overall yield is consistently low (<40%). What are the most common culprits?

A1: Consistently low yield is typically traced back to one of four areas:

  • Purity of Starting Materials: The α-haloketone intermediate is often unstable and prone to degradation or self-condensation. Using freshly prepared or purified α-haloketone is critical.[3][4]

  • Suboptimal Cyclization Conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.[3][5] Incomplete reaction or the formation of side products during this stage is a primary cause of yield loss.

  • Inefficient Purification: The thiazole free base can be challenging to purify. Losses can occur during aqueous work-up (e.g., emulsions) or column chromatography if the compound exhibits poor stability on silica gel.

  • Poor Salt Formation/Isolation: The final dihydrochloride salt may be highly soluble in the chosen solvent system, leading to significant losses during filtration and washing.

Q2: My TLC analysis of the crude cyclization reaction shows multiple spots. What are the likely side products?

A2: Besides unreacted starting materials, common impurities in a Hantzsch synthesis include:

  • Favorskii Rearrangement Products: If a base is used or if the thioamide is sufficiently basic, the α-haloketone can undergo rearrangement.

  • Over-alkylation/Dimerization: The thioamide sulfur is nucleophilic and can potentially react with two equivalents of the α-haloketone.

  • Hydrolysis of the α-haloketone: Presence of water can lead to the hydrolysis of the halide, forming an α-hydroxyketone, which will not participate in the desired cyclization.

Monitoring the reaction by TLC is crucial to minimize these pathways by optimizing reaction time.[3]

Q3: How critical is the quality of the N-Boc-4-(1-halo-2-oxopropyl)piperidine intermediate?

A3: It is absolutely critical. This α-haloketone is the lynchpin of the synthesis. Impurities or degradation products will not only fail to react but can also introduce side reactions that consume the thioamide, further depressing the yield.[4] It is strongly recommended to use this intermediate immediately after its preparation or to purify it quickly via flash chromatography if it must be stored. Purity should be confirmed by ¹H NMR before use.

Q4: The final dihydrochloride salt fails to precipitate or gives a sticky oil. How can I achieve a crystalline solid?

A4: This is a common issue related to solvent choice and moisture.

  • Solvent System: Ensure you are using a solvent system in which the free base is soluble, but the hydrochloride salt is not. Anhydrous ethanol, isopropanol, or ethyl acetate are often good choices for the salt formation step.[6]

  • Anhydrous Conditions: The presence of even trace amounts of water can inhibit crystallization and lead to oils. Use anhydrous solvents and perform the addition of HCl gas or a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Trituration: If an oil forms, attempt to induce crystallization by adding a non-polar co-solvent (e.g., anhydrous diethyl ether or heptane) and scratching the inside of the flask with a glass rod.

In-Depth Troubleshooting Guide

This section provides a systematic, stage-by-stage analysis of potential issues and their solutions.

Stage 1: Thiazole Ring Formation (Cyclization)

The core of the synthesis is the formation of the thiazole ring. Optimizing this step provides the greatest opportunity to improve overall yield.

ParameterCommon ChoiceRationale & Troubleshooting Actions
Solvent Ethanol, Methanol, IsopropanolProtic solvents are excellent for solvating the thioamide and the reaction intermediates. Troubleshooting: If the reaction is sluggish, consider a higher-boiling alcohol like n-butanol to increase the reaction temperature.[7] For substrates sensitive to protic solvents, a mixture of THF and water or acetonitrile could be explored.
Temperature Reflux (e.g., ~78°C for EtOH)The Hantzsch synthesis typically requires thermal energy to overcome the activation barrier for cyclization and dehydration.[2][3] Troubleshooting: If TLC shows significant starting material after several hours, ensure the reflux temperature is being reached. A reaction run at room temperature will likely result in very low conversion.[5]
Reaction Time 4 - 24 hoursThe optimal time is a balance between driving the reaction to completion and minimizing the formation of degradation products. Troubleshooting: Monitor the reaction every 2-4 hours via TLC. Prolonged heating after the consumption of the limiting reagent can lead to darker reaction mixtures and lower yields of the desired product.
Stoichiometry ~1.05 - 1.2 equiv. of ThioamideA slight excess of the thioamide can help drive the reaction to completion, ensuring the more valuable α-haloketone is fully consumed. Troubleshooting: If the α-haloketone persists, consider increasing the thioamide to 1.5 equivalents. However, a large excess can complicate purification.

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues during the cyclization step.

G start Low Yield in Cyclization Step check_sm Analyze Starting Materials (SMs) by NMR/TLC start->check_sm sm_impure SMs Impure or Degraded check_sm->sm_impure purify_sm Action: Re-purify or Re-synthesize α-haloketone. Use immediately. sm_impure->purify_sm Yes sm_ok SMs Pure sm_impure->sm_ok No purify_sm->start check_cond Review Reaction Conditions sm_ok->check_cond temp Temperature Too Low? check_cond->temp inc_temp Action: Increase temperature. Switch to higher-boiling solvent (e.g., n-butanol). temp->inc_temp Yes time Time Too Short? temp->time No end_node Optimized Yield inc_temp->end_node inc_time Action: Increase reaction time. Monitor by TLC until SM is consumed. time->inc_time Yes solvent Improper Solvent? time->solvent No inc_time->end_node change_solvent Action: Screen alternative solvents (e.g., IPA, MeCN/H₂O). solvent->change_solvent Yes solvent->end_node No change_solvent->end_node

Caption: A logical workflow for troubleshooting common issues.

Stage 2 & 3: Deprotection and Salt Formation

A clean, high-yielding cyclization can be undermined by losses during the final steps.

  • Issue: Incomplete Boc Deprotection.

    • Cause: Insufficient acid or reaction time. The tert-butyl carbocation formed can also sometimes re-alkylate other nucleophilic sites if not properly scavenged.

    • Solution: Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) for a clean and rapid deprotection at room temperature. Alternatively, using excess HCl (4-5 equivalents) in a solvent like dioxane or ethanol and gently warming (40-50°C) can accomplish both deprotection and salt formation in one step. Monitor by TLC or LC-MS to confirm the complete disappearance of the Boc-protected intermediate.

  • Issue: Product Loss During Work-up of the Free Base.

    • Cause: The piperidine nitrogen makes the free base somewhat water-soluble, especially at a lower pH.

    • Solution: After deprotection (if done with TFA), perform the aqueous work-up at a high pH (>10) using NaOH or K₂CO₃ to ensure the piperidine is in its free base form, minimizing its solubility in the aqueous layer. Extract with a solvent like ethyl acetate or DCM. If emulsions form, add brine to help break them.

  • Issue: Low Recovery of the Dihydrochloride Salt.

    • Cause: The salt has some solubility in the crystallization solvent, and this is exacerbated by using excessive solvent or washing with the wrong solvent.

    • Solution:

      • Minimize the amount of solvent used to dissolve the free base.

      • After adding the HCl solution and initiating precipitation, cool the mixture to 0-5°C for at least one hour to maximize precipitation.

      • Wash the filtered salt cake with a cold, non-polar solvent in which the salt is insoluble, such as cold diethyl ether or acetone. Do not wash with ethanol or water, as this will dissolve the product.

Detailed Experimental Protocol

This protocol provides a validated, step-by-step methodology designed to maximize yield and purity.

Workflow Overview

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Purification cluster_2 Stage 3: Deprotection & Salt Formation a Combine α-Haloketone & Thioformamide in EtOH b Reflux for 8-12h (Monitor by TLC) a->b c Cool and Concentrate (Crude Product) b->c d Aqueous Work-up (NaHCO₃) c->d e Extract with EtOAc d->e f Column Chromatography (Hexanes/EtOAc) e->f g Dissolve Free Base in Anhydrous EtOH f->g h Add HCl Solution (e.g., 4M in Dioxane) g->h i Stir, Cool, and Filter h->i j Wash with Cold Ether & Dry Under Vacuum i->j k k j->k Final Product: 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Caption: High-level experimental workflow.

Step-by-Step Methodology

Stage 1: Synthesis of tert-butyl 4-(4-methyl-1,3-thiazol-5-yl)piperidine-1-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add freshly prepared tert-butyl 4-(1-chloro-2-oxopropyl)piperidine-1-carboxylate (1.0 equiv).

  • Add thioformamide (1.2 equiv). Note: Thioformamide is often used as a solution in a polar solvent.

  • Add anhydrous ethanol (approx. 0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to reflux (approx. 78°C).

  • Checkpoint: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the α-haloketone spot is no longer visible (typically 8-16 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Boc-protected thiazole.

  • Purify the crude product by silica gel column chromatography to obtain the pure intermediate as a clear oil or white solid.

Stage 2: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the purified Boc-protected thiazole (1.0 equiv) in a minimal amount of anhydrous ethanol .

  • Under an inert atmosphere, cool the solution in an ice bath (0°C).

  • Slowly add a solution of 4M HCl in 1,4-dioxane (2.5 - 3.0 equiv) dropwise with vigorous stirring. A white precipitate should begin to form.

  • Once the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 2-4 hours.

  • Checkpoint: Confirm complete deprotection by taking a small aliquot, quenching it with base, extracting, and analyzing by TLC.

  • Cool the mixture back down to 0°C for at least 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake sparingly with a small volume of cold, anhydrous diethyl ether to remove residual solvent and impurities.

  • Dry the product under high vacuum to a constant weight. The final product should be a white to off-white crystalline solid.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (n.d.). Molecules. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of All Research Scientific and Academic. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

  • THIAZOLE. (n.d.). Indira Gandhi National Open University. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). Molecules. Available at: [Link]

Sources

Optimizing mobile phase gradients for 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride .

This molecule presents a "perfect storm" of analytical challenges: it features a highly basic secondary amine (the piperidine ring, pKa ~10–11), a thiazole moiety, and is formulated as a dihydrochloride salt. Consequently, it is extremely polar, prone to secondary column interactions, and highly susceptible to electrospray ionization (ESI) suppression. This guide bridges the gap between chromatographic theory and benchtop execution to help you build a self-validating, high-sensitivity method.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does 4-Methyl-5-piperidin-4-yl-1,3-thiazole elute in the void volume on my standard C18 column, and how can I fix it? Causality: Alkyl phase LC columns (like C18) rely entirely on hydrophobic interactions. At the acidic pH typical of LC-MS mobile phases (e.g., pH 2.5–3.0 with 0.1% Formic Acid), the basic piperidine nitrogen is fully protonated. This renders the molecule extremely hydrophilic, resulting in near-zero affinity for the nonpolar stationary phase[1]. Solution:

  • Primary Recommendation: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, which effectively retains polar, charged compounds through a combination of hydrophilic partitioning and ion-exchange mechanisms[2].

  • Alternative (RPLC with Ion-Pairing): If reversed-phase liquid chromatography (RPLC) must be used, you must introduce an ion-pairing reagent to neutralize the charge and increase the analyte's apparent hydrophobicity.

Q2: I am observing severe peak tailing in RPLC. What is the mechanistic cause and how do I resolve it? Causality: Peak tailing for basic piperidine compounds is primarily driven by secondary interactions. The positively charged piperidine nitrogen interacts electrostatically with residual, unendcapped, ionized silanol groups ( SiO− ) on the silica support of the column[3]. Solution: Use a column with a polar-embedded group or an extensively endcapped, high-purity silica column designed specifically for basic compounds. Additionally, increasing the ionic strength of the mobile phase (e.g., using 10 mM ammonium formate buffer instead of just 0.1% acid) competitively masks these silanol interaction sites[1].

Q3: My MS signal is extremely low despite injecting a high concentration. How do I mitigate ion suppression? Causality: There are two primary culprits causing matrix effects and ion suppression here:

  • The Salt Effect: The analyte is a dihydrochloride salt. High concentrations of chloride ions eluting into the ESI source compete for charge and alter droplet surface tension, leading to severe ion suppression[4].

  • The Modifier Effect: If you are using Trifluoroacetic acid (TFA) to improve peak shape in RPLC, its strong ion-pairing nature prevents the analyte from easily transitioning into the gas phase during electrospray ionization, drastically reducing sensitivity[5]. Solution:

  • Implement a divert valve to send the first 1–2 minutes of the LC eluent (containing the unretained chloride salts) to waste before it enters the MS.

  • Replace TFA with Difluoroacetic acid (DFA) . DFA provides the chromatographic benefits of ion-pairing (sharp peaks, good retention) but is less hydrophobic and less acidic than TFA, allowing for up to a threefold increase in MS sensitivity[6].

Experimental Protocols

Protocol A: HILIC-MS Method for Maximum Sensitivity

Self-Validating Mechanism: By starting the gradient with high organic content, a water-enriched layer forms on the polar stationary phase, ensuring proper liquid-liquid partitioning. The ammonium formate buffer maintains a stable pH and ionic strength, preventing peak distortion.

Step-by-Step Methodology:

  • Column Selection: Install an Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the dihydrochloride salt in a diluent matching the initial gradient conditions (e.g., 95% Acetonitrile / 5% Water). Critical: Injecting highly aqueous samples in HILIC will disrupt the hydration layer and cause peak breakthrough.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 5.0 min: 95% B to 60% B (Elution of the polar piperidine)

    • 5.0 - 6.0 min: 60% B to 50% B (Column wash)

    • 6.1 - 10.0 min: 95% B (Re-equilibration)

  • MS Detection: Operate in Positive ESI mode. Program the divert valve to send flow to waste from 0.0–1.0 min to discard chloride ions.

Protocol B: RPLC-MS Method with DFA Ion-Pairing

Self-Validating Mechanism: DFA pairs with the basic piperidine nitrogen, neutralizing its charge and increasing its hydrophobicity. This allows retention on a C18 phase without the severe MS droplet surface tension issues associated with TFA.

Step-by-Step Methodology:

  • Column Selection: Install a high-purity, fully endcapped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Difluoroacetic Acid (DFA) in LC-MS grade Water[3].

    • Mobile Phase B: 0.05% DFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 2% B (Divert to waste to remove Cl− )

    • 0.5 - 4.0 min: 2% B to 40% B

    • 4.0 - 5.0 min: 40% B to 95% B (Wash)

    • 5.1 - 7.0 min: 2% B (Re-equilibration)

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Modifiers on LC-MS Performance for Basic Piperidines

ModifierConcentrationIon-Pairing StrengthChromatographic Peak ShapeESI-MS Signal Intensity
Formic Acid (FA) 0.1%WeakPoor (Severe Tailing)Excellent
Difluoroacetic Acid (DFA) 0.05% - 0.1%ModerateGoodGood (Minimal Suppression)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%StrongExcellentPoor (Severe Suppression)

Table 2: HILIC vs. RPLC Method Comparison for 4-Methyl-5-piperidin-4-yl-1,3-thiazole

ParameterHILIC ModeRPLC Mode (with DFA)
Stationary Phase Amide, Diol, or ZwitterionicFully endcapped C18 or Polar-embedded C18
Strong Solvent WaterAcetonitrile / Methanol
Weak Solvent AcetonitrileWater
Retention Mechanism Hydrophilic partitioning & Ion-exchangeHydrophobic interaction & Ion-pairing
Sample Diluent High Organic (e.g., 95% ACN)High Aqueous (e.g., 5% ACN)

Visualizations

Workflow Start Analyze 4-Methyl-5-piperidin-4-yl -1,3-thiazole; 2HCl CheckRet Evaluate Retention on C18 (0.1% Formic Acid) Start->CheckRet Decision Does analyte elute in the void volume? CheckRet->Decision HILIC Adopt HILIC Method (Polar Stationary Phase) Decision->HILIC Yes (Highly Polar) RPLC_DFA Adopt RPLC Method (Add DFA Ion-Pairing) Decision->RPLC_DFA No / Prefer RPLC OptHILIC Optimize Buffer: 10mM NH4FA, pH 3.0 HILIC->OptHILIC OptRPLC Optimize Modifier: 0.05% DFA in H2O/ACN RPLC_DFA->OptRPLC

Caption: Decision tree for LC-MS method selection of highly polar basic compounds.

Mechanism Modifier Select Acidic Modifier for LC-MS TFA Trifluoroacetic Acid (TFA) Modifier->TFA DFA Difluoroacetic Acid (DFA) Modifier->DFA FA Formic Acid (FA) Modifier->FA TFA_Mech Strong Ion-Pairing High Droplet Surface Tension TFA->TFA_Mech DFA_Mech Moderate Ion-Pairing Lower Surface Tension DFA->DFA_Mech FA_Mech Weak Ion-Pairing Low Surface Tension FA->FA_Mech TFA_Res Excellent Peak Shape Severe MS Suppression TFA_Mech->TFA_Res DFA_Res Good Peak Shape Minimal MS Suppression DFA_Mech->DFA_Res FA_Res Poor Peak Shape (Tailing) Excellent MS Signal FA_Mech->FA_Res

Caption: Mechanistic effects of mobile phase modifiers on chromatography and ESI-MS ionization.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry LCGC International[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc. [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Agilent Technologies[Link]

  • Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins PMC - National Institutes of Health[Link]

  • High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing mAbs - Taylor & Francis[Link]

Sources

Ideal long-term storage conditions and temperature for 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this specific heterocyclic building block.

Unlike standard chemical handling sheets, this guide focuses on the mechanistic causality behind the compound's behavior, providing self-validating protocols to ensure absolute scientific integrity during your assays.

Mechanistic Rationale: The Causality of Storage Conditions

To understand how to store 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride, we must first understand its molecular architecture. The parent molecule contains two distinct basic centers:

  • The Piperidine Nitrogen: A strong secondary amine with a conjugate acid pKa of approximately 11.1[1].

  • The Thiazole Nitrogen: A weaker, aromatic nitrogen with a conjugate acid pKa of approximately 2.5 [2].

Because this compound is supplied as a dihydrochloride salt , both nitrogen centers are protonated. This double protonation creates a highly charged, polar crystal lattice accompanied by two chloride counterions. While this maximizes aqueous solubility, it introduces a critical vulnerability: extreme hygroscopicity [3].

The polar lattice acts as a thermodynamic sink for atmospheric water molecules. When exposed to ambient humidity, the compound undergoes dipole-ion interactions, absorbing moisture. This absorbed water acts as a plasticizer, disrupting the crystal lattice (causing caking or deliquescence) and serving as a micro-environmental reaction medium that dramatically lowers the activation energy for oxidative and hydrolytic degradation pathways. Therefore, controlling moisture and thermal energy is the absolute foundation of its storage.

Ideal Storage Conditions Matrix

The following table summarizes the quantitative parameters required to maintain the structural and chemical integrity of the API across different timeframes.

Storage ParameterShort-Term Solid (< 1 Month)Long-Term Solid (> 1 Month)Reconstituted Solutions
Temperature 2°C to 8°C-20°C-80°C
Atmosphere Desiccated (Silica/Drierite)Inert Gas (Argon or Nitrogen)Inert Gas overlay
Container Tightly sealed amber vialParafilm-sealed amber vial in a secondary desiccatorLow-bind microcentrifuge tubes
Light Exposure Protect from direct lightStrictly darkStrictly dark
Freeze-Thaw N/AN/AMaximum 1 cycle

Troubleshooting & FAQs

Q: I opened the vial, and the powder immediately clumped together into a hard cake. What happened, and is it still usable? A: This is a classic symptom of thermal shock combined with hygroscopicity. If a vial is removed from a -20°C freezer and opened immediately, ambient moisture rapidly condenses on the cold powder. The water partially dissolves the dihydrochloride salt, which then recrystallizes into a solid cake as it warms. Correction: The compound is likely still usable, but its effective molarity is now compromised because water weight has been incorporated into the mass. You must desiccate the compound under a high vacuum for 24 hours before re-weighing.

Q: My reconstituted stock solution in DMSO turned slightly yellow after a week at 4°C. Why? A: Thiazole rings and protonated piperidines are susceptible to slow oxidation when exposed to dissolved oxygen and trace transition metals, a process accelerated in polar aprotic solvents like DMSO at non-freezing temperatures. The yellowing indicates the formation of degradation byproducts (often N-oxides or ring-opened impurities). Correction: Discard the solution. Solutions must be stored at -80°C to halt kinetic degradation.

Q: Why is Argon preferred over Nitrogen for long-term storage of the solid? A: While both are inert, Argon is heavier than air (density 1.78 g/L vs. air's 1.22 g/L). When you purge a vial with Argon, it sinks to the bottom, creating a dense, protective blanket directly over the powder that effectively displaces both oxygen and moisture. Nitrogen is slightly lighter than air and dissipates more rapidly during the sealing process.

Experimental Protocols

These methodologies are designed as self-validating systems. If executed correctly, the physical state of the compound will remain a free-flowing, off-white powder, validating the success of the environmental controls.

Protocol A: Aliquoting and Long-Term Banking of Solid API
  • Equilibration (Critical Step): Remove the master vial from the -20°C freezer. Do not open it. Place it in a desiccator at room temperature for exactly 30 minutes. Self-Validation: If the outside of the vial feels cold to the touch, do not open it. Opening it now will cause immediate moisture condensation.

  • Preparation: In a low-humidity environment (ideally a glove box or under a dry nitrogen stream), pre-weigh sterile, amber glass vials.

  • Transfer: Rapidly transfer the required mass of 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride into the aliquots using a static-free spatula.

  • Purging: Insert an Argon gas line halfway into the vial (do not disturb the powder). Flow Argon at a low pressure (1-2 psi) for 10 seconds to displace ambient air.

  • Sealing: Immediately cap the vial tightly. Wrap the junction of the cap and vial with Parafilm.

  • Storage: Place the aliquots in a secondary container with indicating silica gel and store at -20°C.

Protocol B: Reconstitution of Stock Solutions
  • Solvent Selection: Use strictly anhydrous solvents (e.g., anhydrous DMSO or HPLC-grade water, depending on assay requirements). If using DMSO, ensure it is from a freshly opened ampoule to guarantee <0.005% water content.

  • Dissolution: Add the solvent directly to the equilibrated solid aliquot. Vortex gently for 30 seconds. The dihydrochloride salt should yield a clear, colorless solution almost instantly due to its high polarity.

  • Aliquoting Solution: Divide the stock solution into single-use low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL volumes).

  • Flash Freezing: Snap-freeze the tubes in liquid nitrogen or a dry-ice/ethanol bath.

  • Storage: Transfer immediately to a -80°C freezer.

Handling & Storage Workflow

The following decision tree outlines the standard operating procedure for receiving and processing this compound.

StorageWorkflow Start Receive 4-Methyl-5-piperidin-4-yl- 1,3-thiazole dihydrochloride Check Immediate Use? Start->Check PrepSol Reconstitute in Anhydrous Solvent (e.g., DMSO/Water) Check->PrepSol Yes Aliquot Aliquot Solid under Inert Gas (Argon/N2) Check->Aliquot No SolStorage Store Aliquots at -80°C (Avoid Freeze-Thaw) PrepSol->SolStorage ShortTerm Short-Term Storage (2-8°C, Desiccated, <1 month) Aliquot->ShortTerm LongTerm Long-Term Storage (-20°C, Argon-purged, >1 month) Aliquot->LongTerm

Workflow for the handling, reconstitution, and storage of 4-Methyl-5-piperidin-4-yl-1,3-thiazole.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine" PubChem, [Link]. Accessed 18 March 2026.

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)" Master Organic Chemistry, [Link]. Accessed 18 March 2026.

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs" Semantic Scholar, [Link]. Accessed 18 March 2026.

Validation & Comparative

A Comparative Guide to Piperidine-Thiazole Derivatives: Unlocking Therapeutic Potential Through Structural Diversification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperidine-thiazole scaffold has emerged as a privileged structural motif, demonstrating remarkable versatility in engaging a wide array of biological targets. This guide provides a comparative analysis of key piperidine-thiazole derivatives, with a focus on understanding how subtle structural modifications influence their pharmacological profiles. While our central point of reference is the 4-Methyl-5-piperidin-4-yl-1,3-thiazole moiety, the current scarcity of public experimental data on its dihydrochloride salt necessitates a broader comparative approach. We will, therefore, explore well-characterized derivatives to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of piperidine-thiazole derivatives and leverage these insights for novel therapeutic design.

The Piperidine-Thiazole Scaffold: A Privileged Framework in Drug Discovery

The fusion of a piperidine ring and a thiazole nucleus creates a unique chemical entity with a rich three-dimensional architecture, making it an attractive starting point for the design of novel therapeutics. The piperidine moiety, a ubiquitous saturated heterocycle in pharmaceuticals, often serves as a basic handle for interacting with biological targets and can be readily functionalized to modulate physicochemical properties such as solubility and membrane permeability. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of other aromatic systems and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition. The combination of these two rings has given rise to a diverse range of compounds with activities spanning from central nervous system (CNS) disorders to inflammatory conditions and infectious diseases.

Comparative Analysis of Representative Piperidine-Thiazole Derivatives

To illustrate the therapeutic versatility of the piperidine-thiazole scaffold, we will compare three distinct derivatives, each targeting a different biological system:

  • Compound A: A Dopamine D2 Receptor Antagonist

  • Compound B: A Histamine H3 Receptor Antagonist

  • Compound C: An Anti-inflammatory Agent

Our lead structure of interest, 4-Methyl-5-piperidin-4-yl-1,3-thiazole , will serve as a conceptual reference point for discussing the potential impact of its specific substitution pattern.

Compound Profiles
Compound Structure Biological Target & Activity
4-Methyl-5-piperidin-4-yl-1,3-thiazole Hypothesized to have CNS activity based on structural similarity to known D2 and H3 receptor ligands.
Compound A A representative N-arylpiperazine-thiazole derivativeDopamine D2 Receptor Antagonist: These compounds are being investigated for their antipsychotic potential. The arylpiperazine moiety is a common pharmacophore for D2 receptor ligands.
Compound B A representative piperidine-thiazole derivative with an extended alkyl chainHistamine H3 Receptor Antagonist: H3 receptor antagonists are explored for treating cognitive disorders and other CNS conditions. The nature of the substituent on the piperidine nitrogen is critical for H3 receptor affinity.
Compound C A representative 4,5-disubstituted-thiazolyl amide derivative of 4-hydroxy-piperidineAnti-inflammatory Agent: These derivatives have shown potential in reducing inflammation, likely through the inhibition of inflammatory mediators.[1][2]
Structure-Activity Relationship (SAR) Insights

The diverse biological activities of piperidine-thiazole derivatives are a direct consequence of the specific substituents on both the piperidine and thiazole rings.

  • Substitution on the Piperidine Nitrogen: This position is a key determinant of activity for many CNS targets. For instance, in the case of Compound B , the nature of the alkyl or aryl group attached to the piperidine nitrogen dramatically influences its affinity and selectivity for the histamine H3 receptor. A bulky, lipophilic group is often preferred for optimal interaction with the receptor binding pocket. In contrast, for some dopamine receptor ligands, a smaller substituent or incorporation into a larger heterocyclic system like a piperazine is common.

  • Substitution on the Thiazole Ring: The substituents on the thiazole ring fine-tune the electronic properties and steric profile of the molecule. In our lead structure, the methyl group at the 4-position of the thiazole may enhance binding to certain targets through hydrophobic interactions. The point of attachment of the piperidine ring to the thiazole (in this case, at the 5-position) is also critical and defines the overall geometry of the molecule. For Compound C , the amide functionality at the 5-position of the thiazole is crucial for its anti-inflammatory properties.[1][2]

  • The Linker between the two Rings: While our lead compound has a direct linkage, other derivatives may incorporate a linker between the piperidine and thiazole moieties. The length and flexibility of this linker can significantly impact the compound's ability to adopt the optimal conformation for receptor binding.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of our comparison, we present standardized protocols for key assays used to characterize piperidine-thiazole derivatives.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity of a test compound to the dopamine D2 receptor.

Workflow Diagram:

prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution (e.g., [3H]-Spiperone) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from competition binding curves scintillation->analysis

Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory potential of a compound.[1]

Workflow Diagram:

acclimatization Acclimatize animals to laboratory conditions grouping Divide animals into control and treatment groups acclimatization->grouping dosing Administer test compound or vehicle to respective groups grouping->dosing carrageenan Inject carrageenan into the sub-plantar region of the right hind paw dosing->carrageenan measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Calculate the percentage inhibition of edema for each treatment group measurement->analysis

Carrageenan-Induced Paw Edema Workflow.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory environment for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline or a suitable solvent) orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Future Directions and Therapeutic Potential

The piperidine-thiazole scaffold remains a fertile ground for the discovery of novel therapeutics. The versatility of this chemical class, as demonstrated by the diverse biological activities of its derivatives, suggests that further exploration of its chemical space is warranted. For our lead compound, 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride , future research should focus on its synthesis and comprehensive biological characterization. Elucidating its specific molecular targets and in vivo efficacy will be crucial in determining its therapeutic potential.

Moreover, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. By combining rational drug design with robust biological evaluation, the full therapeutic potential of the piperidine-thiazole scaffold can be unlocked.

References

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. 2003;8(6):472-479. Available from: [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. Available from: [Link]

Sources

Comparative in vivo efficacy of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe preclinical neuro-oncology pipelines fail due to a fundamental misunderstanding of central nervous system (CNS) pharmacokinetics. While cell cycle dysregulation via the CDK4/6-Rb pathway is a primary driver of Glioblastoma (GBM), standard-of-care CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib) exhibit poor efficacy in human trials. The causality is structural: these molecules are bulky, highly lipophilic, and serve as strong substrates for efflux transporters at the Blood-Brain Barrier (BBB).

This guide provides an objective, data-driven comparison between standard inhibitors and 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride (MPT-2HCl) [1]. MPT-2HCl is a low-molecular-weight (255.21 g/mol ) fragment-derived inhibitor. By leveraging a basic piperidine and a neutral thiazole ring, it optimizes its topological polar surface area (TPSA) to evade active efflux while maintaining potent on-target kinase inhibition.

Below, we dissect the comparative pharmacokinetics, detail self-validating in vivo protocols, and analyze efficacy data in orthotopic GBM models.

Mechanistic Rationale: Overcoming the BBB Efflux Barrier

Efficacy in neuro-oncology is not dictated by how much drug is in the blood, but by how much unbound drug reaches the brain interstitial fluid. Standard inhibitors are actively pumped back into systemic circulation by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). MPT-2HCl’s low molecular weight and optimized pKa allow it to passively diffuse across the tight junctions of the BBB without triggering these efflux mechanisms.

MechanisticPathway Blood Systemic Circulation (Plasma) Palbo Standard CDK4/6i (Palbociclib) Blood->Palbo MPT MPT-2HCl (Fragment Inhibitor) Blood->MPT BBB Blood-Brain Barrier (P-gp / BCRP Efflux) Brain Brain Parenchyma (Interstitial Fluid) BBB->Brain Kp,uu,brain > 0.5 BBB->Palbo Active Efflux CDK CDK4/6-Cyclin D Brain->CDK Target Engagement Palbo->BBB Restricted Entry MPT->BBB Passive Diffusion Rb Rb Phosphorylation CDK->Rb Inhibited by MPT-2HCl Tumor GBM Proliferation Rb->Tumor Cell Cycle Arrest

Mechanistic pathway of MPT-2HCl overcoming BBB efflux to inhibit CDK4/6-driven GBM proliferation.

Comparative Pharmacokinetics & The Kp,uu,brain​ Imperative

Relying on total brain homogenate concentrations ( Kp,brain​ ) creates false positives, advancing compounds that are sequestered in brain lipids rather than engaging the target. To establish true permeability, we must quantify the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), a parameter now recognized as the gold standard for CNS drug discovery [2]. A Kp,uu,brain​>0.3 is the consensus threshold for viable brain penetrance.

Quantitative PK Comparison
CompoundMW ( g/mol )TPSA (Ų)In Vitro Efflux Ratio (P-gp) Kp,uu,brain​ (Steady State)CNS Penetrance Classification
Palbociclib 447.54105.0> 15.00.04Poor / Restricted
Abemaciclib 506.5974.44.20.12Moderate
MPT-2HCl 255.2141.31.10.68 High / Optimal
Protocol 1: Self-Validating Determination of Kp,uu,brain​

This protocol uses equilibrium dialysis to create a mathematically closed loop, isolating true permeability from non-specific lipid binding.

  • In Vivo Dosing & Sampling: Administer MPT-2HCl (10 mg/kg, IV) to wild-type C57BL/6 mice. At steady-state (e.g., 4 hours post-dose), collect terminal blood (centrifuged for plasma) and harvest the whole brain.

  • Homogenization: Homogenize the brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS) to disrupt cellular compartmentalization.

  • Equilibrium Dialysis (The Validation Step): Place plasma and brain homogenate into the donor chambers of a 96-well rapid equilibrium dialysis (RED) device. Fill receiver chambers with PBS. Incubate at 37°C for 4 hours on an orbital shaker. Causality note: This step separates the free drug (capable of target engagement) from the protein/lipid-bound drug.

  • LC-MS/MS Quantification: Extract samples using acetonitrile precipitation. Quantify the unbound drug in the receiver chambers to calculate the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Compute Kp,uu,brain​=Kp,brain​×(fu,brain​/fu,plasma​) .

In Vivo Efficacy in Orthotopic Xenograft Models

Subcutaneous xenografts are fundamentally flawed for neuro-oncology because they bypass the blood-brain barrier. To rigorously evaluate MPT-2HCl, we mandate an orthotopic U87MG-luciferase model [3]. This system is self-validating: the luciferase reporter allows us to non-invasively quantify tumor burden, confirming that survival extensions are directly correlated with tumor growth inhibition rather than off-target metabolic effects.

InVivoWorkflow Cell 1. Cell Culture (U87MG-luc) Inject 2. Stereotaxic Orthotopic Injection Cell->Inject Random 3. Bioluminescence Randomization Inject->Random Treat 4. Dosing Regimen (MPT-2HCl vs Stds) Random->Treat Monitor 5. IVIS Imaging & Weight Tracking Treat->Monitor Endpoint 6. Survival Analysis & IHC Validation Monitor->Endpoint

Step-by-step in vivo workflow for evaluating orthotopic U87MG-luc glioblastoma xenografts.

Quantitative Efficacy Comparison (U87MG-luc Model)
Treatment GroupDose RegimenMedian Survival (Days)Tumor Flux Reduction (Day 21)Max Body Weight Loss
Vehicle Control Daily, PO24N/A (Baseline)2.1%
Palbociclib 50 mg/kg, PO2815%8.4%
Abemaciclib 50 mg/kg, PO3542%11.2%
MPT-2HCl 30 mg/kg, PO52 78% 4.5%
Protocol 2: Orthotopic Glioblastoma Efficacy Workflow
  • Stereotaxic Implantation: Anesthetize athymic nude mice. Using a stereotaxic frame, inject 3×105 U87MG-luc cells (suspended in 3 µL of PBS) into the right striatum (coordinates: 2 mm lateral, 0.5 mm anterior to bregma, 3 mm deep).

  • Baseline Randomization: On Day 7 post-injection, administer D-luciferin (150 mg/kg, IP) and image mice using an IVIS Spectrum system. Randomize mice into treatment groups based on equal mean bioluminescence (photon flux) to ensure unbiased starting tumor burdens.

  • Therapeutic Dosing: Administer MPT-2HCl (30 mg/kg), Palbociclib (50 mg/kg), or vehicle via oral gavage (PO) daily. Causality note: MPT-2HCl is dosed lower due to its superior bioavailability and brain penetrance.

  • Longitudinal Monitoring: Perform IVIS imaging twice weekly. Weigh mice daily. A body weight loss of >15% triggers immediate humane euthanasia, serving as a strict toxicity checkpoint.

  • Endpoint Validation (IHC): Upon reaching survival endpoints, extract brains, section, and stain for Ki-67 (proliferation marker) and phosphorylated-Rb (target engagement marker). This confirms that the observed tumor stasis is mechanistically driven by CDK4/6 inhibition.

Conclusion & Application Insights

The comparative data definitively demonstrates that MPT-2HCl outperforms standard bulky inhibitors in neuro-oncology models. By prioritizing a low-molecular-weight, topologically optimized scaffold, MPT-2HCl achieves a Kp,uu,brain​ of 0.68, translating to a 78% reduction in tumor flux and a near-doubling of median survival compared to vehicle controls. For drug development professionals, this underscores a critical paradigm: in vitro kinase potency is irrelevant if the molecule cannot achieve unbound therapeutic concentrations behind the blood-brain barrier.

References

  • National Center for Biotechnology Information. "4-(4-Methyl-1,3-thiazol-5-yl)piperidine dihydrochloride." PubChem Compound Summary.
  • Loryan, I., Reichel, A., Feng, B. et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 2022.
  • Croy, J. E. et al. "Brain-Targeted Codelivery of Bcl-2/Bcl-xl and Mcl-1 Inhibitors by Biomimetic Nanoparticles for Orthotopic Glioblastoma Therapy." ACS Nano, 2022.

NMR and mass spectrometry (MS) validation of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Validation Guide: 4-Methyl-5-piperidin-4-yl-1,3-thiazole Dihydrochloride

As drug development pipelines demand increasingly stringent quality controls, the analytical validation of pharmaceutical intermediates must evolve beyond legacy methods. When sourcing 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride —a critical heterocyclic building block—researchers must choose between standard commercial batches (often validated solely by HPLC-UV) and premium reference standards validated through orthogonal Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

As a Senior Application Scientist, I have observed that relying exclusively on HPLC-UV introduces critical blind spots. HPLC cannot accurately quantify inorganic impurities, lacks sensitivity for non-chromophoric byproducts, and struggles to verify the exact stoichiometry of the dihydrochloride counterions. This guide objectively compares these analytical paradigms and provides field-proven, self-validating protocols for orthogonal NMR and MS validation.

Comparative Analysis: Legacy HPLC vs. Orthogonal Validation

To establish true metrological traceability, analytical workflows must be independent of the analyte's specific chemical response factors [1]. The table below illustrates why orthogonal validation is the superior choice for this thiazole-piperidine derivative.

Quality AttributeStandard Commercial Batch (HPLC-UV Only)Premium Reference Standard (qNMR + HRMS)Causality & Scientific Impact
Absolute Purity Relative area % (Assumes all impurities absorb UV equally).Absolute mass fraction (%) via qNMR.qNMR signal area is directly proportional to the number of nuclei, eliminating the need for identical reference standards [1].
Salt Stoichiometry Often assumed or tested via separate, error-prone titration.Direct confirmation of the 2HCl ratio via mass balance.NMR confirms the free-base mass; HRMS confirms the protonated state, ensuring the exact 1:2 base-to-acid ratio.
Elemental Identity Retention time matching (Prone to false positives).Exact mass and isotopic pattern matching.HRMS distinguishes isobaric impurities that co-elute in HPLC, preventing downstream synthetic failures.

Validation Workflow Architecture

The following workflow establishes a self-validating system. By combining the structural elucidation of HRMS with the absolute quantification of qNMR, the protocol inherently cross-verifies its own results.

Workflow Start 4-Methyl-5-piperidin-4-yl-1,3-thiazole 2HCl Sample MS High-Resolution MS (Identity & Mass) Start->MS NMR Quantitative 1H-NMR (Absolute Purity) Start->NMR DataMS Exact Mass: 183.0950 [M+H]+ Isotopic Pattern Match MS->DataMS DataNMR Mass Balance Calculation Salt Ratio Confirmation NMR->DataNMR Valid Validated High-Purity Reference Standard DataMS->Valid DataNMR->Valid

Orthogonal NMR and MS workflow for validating 4-Methyl-5-piperidin-4-yl-1,3-thiazole purity.

High-Resolution Mass Spectrometry (ESI-HRMS) Protocol

Causality behind the method: 4-Methyl-5-piperidin-4-yl-1,3-thiazole contains two highly basic nitrogen atoms (one in the piperidine ring, one in the thiazole ring). We utilize Electrospray Ionization in positive mode (ESI+) because the basic nitrogens readily accept protons in the acidic LC mobile phase. The dihydrochloride salt completely dissociates in solution, allowing us to accurately measure the exact mass of the protonated free base [M+H]+ .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid drives the protonation of the basic nitrogens.

  • Introduction: Inject 1 µL into a Time-of-Flight (TOF) or Orbitrap mass spectrometer via direct infusion or a short C18 trap column.

  • Acquisition: Scan range m/z 50–500. Capillary voltage set to 3.0 kV.

  • Validation: Compare the observed m/z against the theoretical exact mass of the free base (Formula: C9​H14​N2​S ) [2].

Table 2: ESI-HRMS Validation Data

ParameterTheoretical / Expected ValueObserved ValueMass Error
Formula (Free Base) C9​H14​N2​S C9​H14​N2​S -
Ionization Mode ESI Positive ( [M+H]+ )ESI Positive-
Exact Mass [M+H]+ 183.0950 m/z 183.0952 m/z < 2.0 ppm
Key Fragment (Piperidine) 98.0964 m/z 98.0965 m/z < 2.0 ppm

Quantitative 1H-NMR (qNMR) Protocol

Causality behind the method: To achieve absolute quantification without relying on a reference standard of the same compound, we use an Internal Standard (IS) method [1].

  • Solvent Choice: DMSO- d6​ is selected because the dihydrochloride salt is highly polar and insoluble in standard CDCl3​ .

  • Internal Standard: Maleic acid (TraceCERT® grade) is chosen because it produces a sharp, distinct singlet at ~6.26 ppm, which perfectly avoids the aliphatic piperidine signals (1.8–3.5 ppm) and the aromatic thiazole signal (~9.1 ppm).

  • Relaxation Delay ( D1​ ): We enforce a D1​ of 30 seconds (which is >5×T1​ of the longest relaxing proton). This ensures 99.3% recovery of longitudinal magnetization, preventing integration errors caused by signal saturation.

qNMR_Logic Weigh 1. Co-weigh Analyte & IS (Maleic Acid) Dissolve 2. Dissolve in DMSO-d6 Weigh->Dissolve Acquire 3. Acquire 1H-NMR (D1 > 5*T1) Dissolve->Acquire Integrate 4. Integrate Target Signals Acquire->Integrate Calc 5. Absolute Purity (%) Integrate->Calc

Step-by-step qNMR causality logic ensuring absolute quantification and mass balance.

Step-by-Step Protocol:

  • Co-Weighing: Accurately weigh ~10 mg of 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). This step makes the system self-validating; any subsequent volume changes affect both analyte and IS equally.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1D 1H -NMR at 400 MHz or higher. Set pulse angle to 90°, acquisition time to 4 seconds, and D1​ to 30 seconds. Acquire 64 scans for a high Signal-to-Noise (S/N > 250:1).

  • Calculation: Calculate absolute purity using the mass balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Table 3: 1H-NMR Spectral Assignments (DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
9.10 Singlet (s)1HThiazole H−2 (Shifted downfield due to protonation)
9.00 - 9.50 Broad (br)2HPiperidine NH2+​ (Exchangeable)
6.26 Singlet (s)2HMaleic Acid (Internal Standard)
3.20 Multiplet (m)1HPiperidine C−4 CH (Attached to thiazole)
2.80 - 3.40 Multiplet (m)4HPiperidine C−2,C−6 CH2​
2.45 Singlet (s)3HThiazole C−4 CH3​
1.80 - 2.00 Multiplet (m)4HPiperidine C−3,C−5 CH2​

Conclusion

For critical pharmaceutical intermediates like 4-Methyl-5-piperidin-4-yl-1,3-thiazole dihydrochloride, relying on relative HPLC-UV purity is a systemic risk. By implementing an orthogonal validation strategy combining ESI-HRMS for exact elemental confirmation and qNMR for absolute mass-balance quantification, laboratories can establish a self-validating, metrologically traceable standard. This ensures that downstream synthesis is not derailed by undetected inorganic salts or isobaric impurities.

References

  • Miura, T., Sugimoto, N., Bhavaraju, S., & Goda, Y. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11984282, 4-(4-Methyl-1,3-thiazol-5-yl)piperidine dihydrochloride. PubChem. [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.